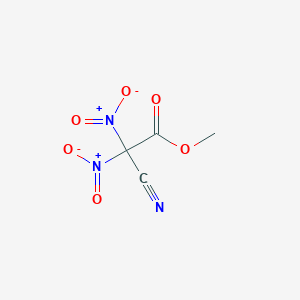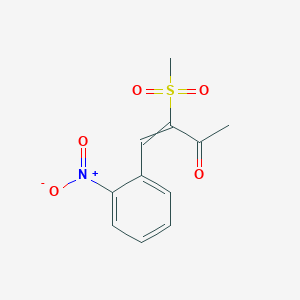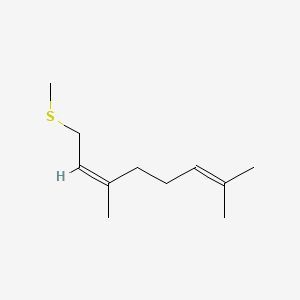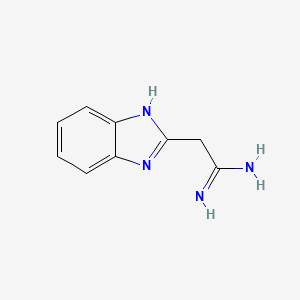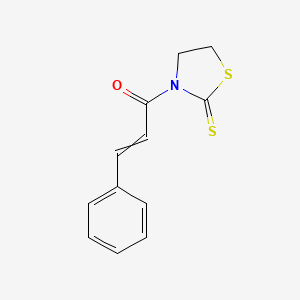
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is a heterocyclic compound with a unique structure that includes a pyridine ring attached to a hexahydropyrimidine-2,4,6-trione core. This compound is known for its potential biological activity and has been the subject of various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of pyrimidine-2,4,6-trione (barbituric acid) with 4-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or isobutanol, and under reflux conditions for a specific period . The reaction yields a high-melting, stable compound that can be purified through recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones.
Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of a base or acid catalyst.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents are used.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in developing new pharmaceuticals due to its biological activity.
Industry: Possible applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its antimicrobial activity suggests it may interfere with bacterial cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
5-(Heterylmethylene)hexahydropyrimidin-2,4,6-triones: These compounds have similar structures but different substituents on the pyridine ring.
Barbituric Acid Derivatives: Compounds with similar core structures but different functional groups attached to the pyrimidine ring.
Uniqueness
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development .
Propiedades
Número CAS |
68160-62-3 |
|---|---|
Fórmula molecular |
C10H7N3O3 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
5-(pyridin-4-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)5-6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16) |
Clave InChI |
HUPODFHCNLKIGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C=C2C(=O)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


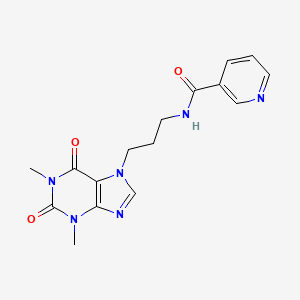

![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
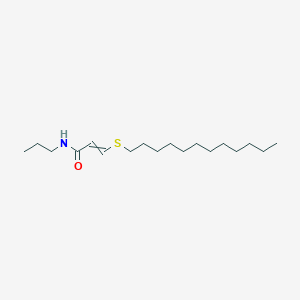
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

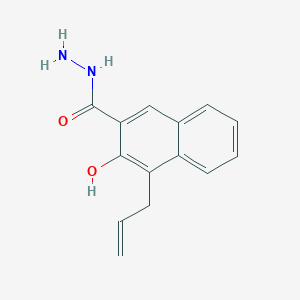
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
